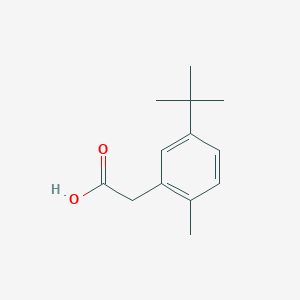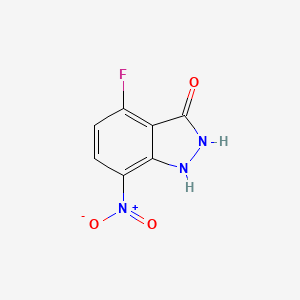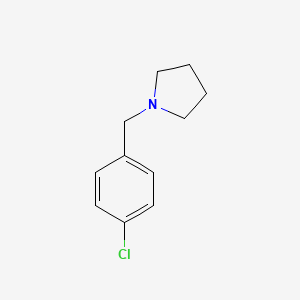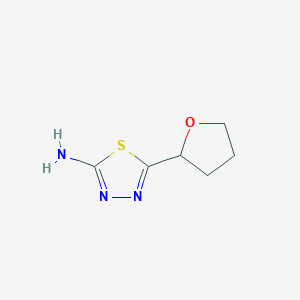
5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a significant area of research due to their potential applications in various fields, including medicinal chemistry. The first paper discusses the synthesis of an energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, which was achieved and subsequently characterized using NMR, IR, DSC, and X-ray crystallography . Although this compound is not the exact molecule , the synthesis route provides insight into the methods used for creating similar heterocyclic amines. The second paper outlines the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine through the reduction of a precursor compound using NaBH4, followed by characterization with single-crystal X-ray diffraction . This process highlights the typical steps involved in synthesizing and confirming the structure of complex organic molecules.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. In the first study, the crystal structure of the synthesized compound was found to belong to the orthorhombic space group Pnma, with specific lattice parameters and a density of 1.617 g·cm⁻³ . The structure is characterized by intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, and a strong π-interaction was confirmed through quantum chemical calculations . The second paper reports a compound crystallizing in the monoclinic system, space group P21/c, with detailed lattice parameters and a density of 1.949 Mg/m³ . The crystal structure is stabilized by intermolecular hydrogen bonds and π···π contacts, forming a three-dimensional network .
Chemical Reactions Analysis
The abstracts provided do not detail specific chemical reactions beyond the synthesis of the compounds. However, the formation of intermolecular hydrogen bonds and π-interactions suggests that these compounds could participate in further chemical reactions that exploit these interactions. For instance, the presence of amino groups in both compounds indicates potential reactivity towards electrophiles or participation in the formation of coordination complexes with metals .
Physical and Chemical Properties Analysis
The physical properties such as impact sensitivity and friction sensitivity were measured for the compound in the first paper, with values of 10 J and 190 N, respectively . These properties are crucial for materials intended for energetic applications, as they determine the safety and stability of the material under various conditions. The second paper does not provide specific physical properties but does mention the compound's antitumor activity, with an IC50 value of 26 μM against the Hela cell line . This biological activity is a significant chemical property, indicating the compound's potential as a therapeutic agent.
Applications De Recherche Scientifique
Antileishmanial Activity :
- Research has identified compounds related to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine with significant antileishmanial activity. For instance, derivatives of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines showed activity against Leishmania major (Tahghighi et al., 2013).
Antimicrobial and Anticancer Properties :
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated strong antimicrobial activity and potential in cancer therapy. Some compounds exhibited high DNA protective ability against oxidative damage and showed cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy (Gür et al., 2020).
Noncovalent Interaction Studies :
- A study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, closely related to the compound of interest, revealed insights into their noncovalent interactions. These interactions are crucial for understanding the stability and behavior of such molecules in various applications, including drug design (El-Emam et al., 2020).
Synthesis and Structural Studies :
- Research on the synthesis of related 1,3,4-thiadiazole compounds and their spectral, X-ray, and DFT studies contribute to the fundamental understanding of their chemical properties. These insights are valuable for potential applications in various fields, including pharmaceuticals (Dani et al., 2013).
Fluorescence Studies in Biological Applications :
- Studies on compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol show interesting fluorescence effects, which can be crucial for applications in bio-imaging and diagnostics (Matwijczuk et al., 2018).
Crystallography and Molecular Docking Studies :
- The crystallography and molecular docking studies of similar compounds provide valuable information on molecular interactions and potential binding sites, which is essential for drug design and development (Al-Wahaibi et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRNIZRTJOIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399153 | |
| Record name | 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
383131-87-1 | |
| Record name | 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



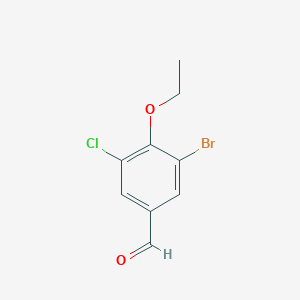
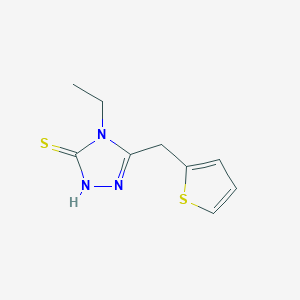

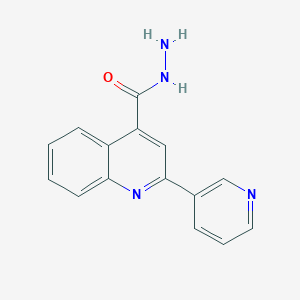



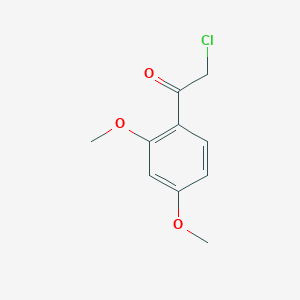
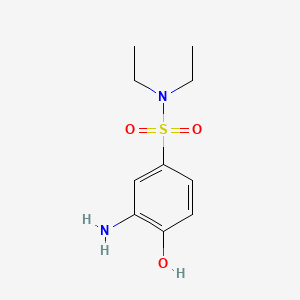
![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

